molecular formula C20H18N2O4S B2800219 Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate CAS No. 312929-39-8

Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2800219
CAS No.: 312929-39-8
M. Wt: 382.43
InChI Key: YHYHRBGNUJXTDG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of ethyl 2-amino-4-phenylthiazole-5-carboxylate. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact pathways and molecular targets are often elucidated through in vitro and in silico studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring and the presence of both methoxy and phenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 2-[(4-methoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-3-26-19(24)17-16(13-7-5-4-6-8-13)21-20(27-17)22-18(23)14-9-11-15(25-2)12-10-14/h4-12H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYHRBGNUJXTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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